molecular formula C8H10N2O2 B186552 2,5-Dimethyl-4-nitroaniline CAS No. 3460-29-5

2,5-Dimethyl-4-nitroaniline

Cat. No.: B186552
CAS No.: 3460-29-5
M. Wt: 166.18 g/mol
InChI Key: PJAGNJQUIUEGKP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 2 and 5 positions and a nitro group at the 4 position. This compound is known for its vibrant yellow color and is used in various chemical applications.

Scientific Research Applications

2,5-Dimethyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Safety measures for handling 2,5-Dimethyl-4-nitroaniline include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-4-nitroaniline can be synthesized through the nitration of 2,5-dimethylaniline. The nitration process involves the reaction of 2,5-dimethylaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 4 position.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl groups and the electron-withdrawing effect of the nitro group.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 2,5-Dimethyl-4-phenylenediamine.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-nitroaniline primarily involves its interactions with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline

Comparison: 2,5-Dimethyl-4-nitroaniline is unique due to the presence of two methyl groups at the 2 and 5 positions, which influence its chemical reactivity and physical properties. Compared to other nitroanilines, it has distinct electrophilic and nucleophilic characteristics, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2,5-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAGNJQUIUEGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188174
Record name Aniline, 2,5-dimethyl-4-nitro-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-29-5
Record name 2,5-Dimethyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Nitro-2,5-xylidine
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Record name 2,5-Dimethyl-4-nitroaniline
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Record name Aniline, 2,5-dimethyl-4-nitro-
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Record name 4-nitro-2,5-xylidine
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Record name 4-NITRO-2,5-XYLIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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